6-[(Z)-1-(4-methoxyphenyl)methylidene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H)-dione
Description
6-[(Z)-1-(4-methoxyphenyl)methylidene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H)-dione is a complex heterocyclic compound.
Properties
IUPAC Name |
(11Z)-11-[(4-methoxyphenyl)methylidene]-4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3S/c1-31-26(35)32(2)28(21-12-8-5-9-13-21)27(31,20-10-6-4-7-11-20)29-25-33(30-28)24(34)23(37-25)18-19-14-16-22(36-3)17-15-19/h4-18,30H,1-3H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMNUOTXKHGRH-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(Z)-1-(4-methoxyphenyl)methylidene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H)-dione typically involves condensation reactions. One common method is the reaction of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate . This reaction can be performed in acetone at room temperature. The resulting thioethers can be transformed into the desired compound under acidic conditions using sulfuric acid or acetic anhydride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays for its antibacterial and antifungal properties.
Medicine: Research indicates potential anticancer, anti-inflammatory, and analgesic activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it has been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the antibacterial effects observed in studies.
Comparison with Similar Compounds
Similar compounds include:
- 5-(2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-propoxylphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
